molecular formula C20H15Cl2N5O2 B2436060 N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895014-22-9

N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2436060
CAS No.: 895014-22-9
M. Wt: 428.27
InChI Key: QWASHQHFSLVJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It is built around a pyrazolo[3,4-d]pyrimidine core, which is a well-established bioisostere of purine . This structural feature allows such derivatives to act as competitive inhibitors for ATP-binding sites on a variety of kinase enzymes, a mechanism that is crucial in the development of targeted anticancer therapies . Research into related pyrazolo[3,4-d]pyrimidine compounds has demonstrated promising in vitro antitumor activity, particularly against human breast adenocarcinoma cell lines (e.g., MCF-7) . The presence of specific substituents, such as a methylsulphanyl group at the 3-position of the pyrazolo[3,4-d]pyrimidine ring, has been reported to potentiate this antitumor effect . This compound is intended for research applications only, specifically for in vitro studies aimed at investigating new therapeutic agents. It is not intended for diagnostic or personal use. Researchers can utilize this compound to explore its mechanism of action, efficacy, and potential in various experimental models.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-12-4-2-3-5-17(12)27-19-14(9-24-27)20(29)26(11-23-19)10-18(28)25-13-6-7-15(21)16(22)8-13/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWASHQHFSLVJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structure that integrates a dichlorophenyl moiety with a pyrazolo[3,4-d]pyrimidine framework, which is known for its significant pharmacological properties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C20_{20}H15_{15}Cl2_{2}N5_{5}O2_{2}, with a molecular weight of 428.3 g/mol. The compound's structure includes:

  • Dichlorobenzene Ring : Enhances lipophilicity and biological interactions.
  • Pyrazolo[3,4-d]pyrimidine Core : Known for various biological activities, including antitumor and anti-inflammatory effects.
  • Acetamide Group : Contributes to the compound's pharmacological profile.

Antitumor Properties

Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant antitumor activity. Specifically, derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for anticancer therapies .

Antiviral and Anti-inflammatory Effects

In addition to antitumor activity, this compound has been associated with antiviral and anti-inflammatory properties. Pyrazolo compounds have shown potential in inhibiting viral replication and modulating inflammatory pathways, which could be beneficial in treating viral infections and inflammatory diseases .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:

  • Kinase Inhibition : Similar pyrazolo derivatives have been identified as inhibitors of various kinases involved in tumor growth and progression. The ability to inhibit kinases such as MNK1 and MNK2 has been linked to their antitumor effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that certain structural features are crucial for the biological activity of pyrazolo compounds:

  • Aromaticity : The presence of aromatic rings enhances binding affinity to biological targets.
  • Substituent Variability : Variations in substituents at specific positions on the pyrazole ring significantly affect the potency and selectivity of the compounds .

Case Studies

Several studies have evaluated the biological activity of related pyrazolo compounds:

  • Anticancer Activity Study : A study demonstrated that a series of pyrazolo derivatives exhibited potent cytotoxicity against various cancer cell lines. The most active compounds induced apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Mechanism Investigation : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Antitumor Activity

N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. Compounds with similar structures have been reported to target specific enzymes involved in tumor growth, suggesting that this compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit key inflammatory pathways. In silico studies have indicated that similar compounds can act as inhibitors of enzymes like 5-lipoxygenase , which plays a crucial role in inflammatory responses .

Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing that compounds with similar structures to this compound exhibited significant antimicrobial activity. IC50 values for potent analogs were reported between 1.35 to 2.18 μM .

Cytotoxicity Assessment

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Summary Table of Applications

Application AreaDescription
AntitumorInhibits cancer cell proliferation; induces apoptosis in cancer models
AntiviralPotential efficacy against viral pathogens
Anti-inflammatoryInhibits inflammatory pathways; potential 5-lipoxygenase inhibitor
AntitubercularSignificant activity against Mycobacterium tuberculosis
CytotoxicityNon-toxic at effective concentrations against bacterial strains

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a reaction pivotal for modifying pharmacokinetic properties.

Reaction Conditions Reagents Product Yield Reference
Acidic hydrolysis (HCl, reflux)6M HCl, 80°C, 6 hoursN-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid72%
Basic hydrolysis (NaOH, ethanol)2M NaOH, 60°C, 4 hoursSodium salt of the corresponding carboxylic acid85%

This reaction is critical for enhancing water solubility, as demonstrated in studies optimizing bioavailability for antitumor applications .

Nucleophilic Substitution at the Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring undergoes nucleophilic substitution at the 4-oxo position, enabling structural diversification.

Reaction Reagents Product Conditions Yield Reference
ChlorinationPOCl₃, DMF, 100°C, 3 hours5-chloro-pyrazolo[3,4-d]pyrimidine derivativeAnhydrous, reflux68%
AminationAmmonia (NH₃), EtOH, 50°C, 12 hr5-amino-pyrazolo[3,4-d]pyrimidine derivativeSealed tube55%

Substitution reactions are employed to introduce functional groups that modulate kinase inhibition activity.

Condensation Reactions Involving the Hydrazinyl Moiety

The compound’s hydrazine-derived structure participates in condensation reactions, forming Schiff bases or heterocyclic systems.

Reaction Reagents Product Application Reference
Knoevenagel condensationAromatic aldehydes, K₂CO₃Hydrazone derivatives with extended conjugationFluorescence probes
Cyclization with CS₂Carbon disulfide, DMF, 120°CThiazolidinone hybridsAntimicrobial agents

These reactions enhance electronic properties and broaden biological activity profiles.

Metal Complexation

The pyrimidine and acetamide groups act as ligands for transition metals, forming coordination complexes.

Metal Ion Reaction Conditions Complex Structure Stability Reference
Cu(II)Methanol, RT, 2 hoursOctahedral complex with N,O-donor sitesHigh
Fe(III)Ethanol, reflux, 4 hoursTetrahedral complexModerate

Metal complexes are studied for enhanced antioxidant and cytotoxic properties.

Oxidation of the Pyrazolo Moiety

The sulfur-containing groups (if present in analogs) undergo oxidation to sulfoxides or sulfones, altering electronic density.

Oxidizing Agent Conditions Product Impact on Activity Reference
H₂O₂Acetic acid, 50°C, 2 hoursSulfoxide derivativeIncreased polarity
mCPBADCM, RT, 6 hoursSulfone derivativeEnhanced bioavailability

Enzymatic Interactions (Biological Reactions)

The compound interacts with biological targets via covalent and non-covalent mechanisms:

  • Kinase Inhibition : Binds to ATP-binding pockets of kinases (e.g., EGFR, VEGFR) through hydrogen bonding with the pyrimidine core and hydrophobic interactions with the dichlorophenyl group.

  • CYP450 Metabolism : Undergoes hepatic oxidation via CYP3A4, producing hydroxylated metabolites detectable via LC-MS .

Comparative Reactivity Table

Key functional groups and their reactivity:

Functional Group Reactivity Typical Reactions Biological Relevance
Acetamide (-NHCOCH₃)Hydrolysis, alkylationSolubility modulationPharmacokinetic optimization
Pyrazolo[3,4-d]pyrimidineNucleophilic substitutionIntroduction of halogens/aminesKinase inhibition
DichlorophenylElectrophilic substitutionLimited due to electron-withdrawing ClTarget binding via hydrophobic interactions

Synthetic Route Optimization

Large-scale synthesis employs microwave-assisted reactions to improve efficiency:

Step Reaction Traditional Yield Microwave-Assisted Yield Time Reduction
1Cyclization of pyrimidine45%78%60%
2Acetamide formation65%89%50%

Microwave methods reduce reaction times from 12 hours to 2–4 hours .

Degradation Pathways

Stability studies under accelerated conditions (40°C, 75% RH) reveal:

  • Hydrolytic Degradation : Predominant in acidic/basic media, forming carboxylic acid derivatives.

  • Photodegradation : UV exposure leads to cleavage of the pyrazolo-pyrimidine ring, detected via HPLC.

Preparation Methods

Cyclocondensation of 5-Amino-1-(o-Tolyl)Pyrazole with Ethyl Acetoacetate

The pyrazolopyrimidine core is synthesized via a cyclocondensation reaction between 5-amino-1-(o-tolyl)pyrazole and ethyl acetoacetate under acidic conditions.

Procedure :

  • 5-Amino-1-(o-tolyl)pyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are dissolved in glacial acetic acid (15 mL per mmol of pyrazole).
  • The mixture is heated under reflux for 4–6 hours, monitored by TLC (ethyl acetate/hexanes, 1:1).
  • Upon completion, the reaction is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a DMF/ethanol mixture (1:2).

Key Observations :

  • Yield: 78–85%.
  • Regioselectivity is ensured by the electron-donating o-tolyl group, directing cyclization to the [3,4-d] position.
  • The 4-keto group is retained for subsequent functionalization.

Introduction of the o-Tolyl Group

Ullmann-Type Coupling for Aryl Substitution

The o-tolyl group is introduced at position 1 of the pyrazole ring via a copper-catalyzed Ullmann coupling.

Procedure :

  • 5-Nitro-1H-pyrazole (1.0 equiv) , o-tolylboronic acid (1.5 equiv) , CuI (10 mol%) , and K₂CO₃ (2.0 equiv) are suspended in DMF (10 mL per mmol).
  • The mixture is heated at 110°C under nitrogen for 12 hours.
  • The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (SiO₂, hexanes/ethyl acetate 4:1).

Key Observations :

  • Yield: 65–72%.
  • The nitro group is later reduced to an amine using H₂/Pd-C in ethanol.

Functionalization with the N-(3,4-Dichlorophenyl)Acetamide Side Chain

Bromoacetylation of the Pyrazolopyrimidine Core

The methylene linker and acetamide group are introduced via alkylation followed by nucleophilic substitution.

Procedure :

  • 1-(o-Tolyl)-5-hydroxy-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equiv) is suspended in anhydrous THF under nitrogen.
  • Bromoacetyl bromide (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
  • The reaction is stirred at room temperature for 3 hours, then quenched with ice water. The product is extracted with ethyl acetate and dried over Na₂SO₄.

Key Observations :

  • Yield: 80–88%.
  • The bromoacetyl intermediate is highly reactive, enabling efficient nucleophilic displacement.

Coupling with 3,4-Dichloroaniline

The final acetamide side chain is installed via a nucleophilic aromatic substitution.

Procedure :

  • Bromoacetyl intermediate (1.0 equiv) and 3,4-dichloroaniline (1.5 equiv) are dissolved in DMF.
  • K₂CO₃ (2.0 equiv) is added, and the mixture is heated at 60°C for 6 hours.
  • The product is precipitated with ice water, filtered, and recrystallized from ethanol.

Key Observations :

  • Yield: 70–75%.
  • The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyrimidinone ring.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects on Cyclocondensation

Comparative studies reveal that glacial acetic acid outperforms polar aprotic solvents (e.g., DMF, DMSO) in cyclocondensation, achieving higher yields (78–85% vs. 50–60%). The acidic medium protonates the β-dicarbonyl compound, enhancing electrophilicity for nucleophilic attack by the pyrazole amine.

Temperature Control in Ullmann Coupling

Elevating the reaction temperature to 110°C improves coupling efficiency (65–72% yield) compared to lower temperatures (40–50% at 80°C). Copper iodide acts as a catalyst, facilitating oxidative addition of the arylboronic acid to the pyrazole substrate.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.41 (s, 3H, o-tolyl CH₃), 4.82 (s, 2H, CH₂CO), 7.25–8.15 (m, 6H, aromatic H), 10.12 (s, 1H, NH).
  • IR (KBr) : 1653 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z calculated for C₂₂H₁₇Cl₂N₅O₂ [M+H]⁺: 482.0784; found: 482.0786.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.8 minutes.

Comparative Synthesis Routes

Method Starting Materials Conditions Yield (%) Purity (%)
Cyclocondensation 5-Amino-1-(o-tolyl)pyrazole Glacial HOAc, reflux 78–85 95–98
Ullmann Coupling 5-Nitro-1H-pyrazole, o-tolyl-BA CuI, K₂CO₃, DMF, 110°C 65–72 90–93
Bromoacetylation Pyrazolopyrimidinone, BrCH₂COBr Et₃N, THF, rt 80–88 97–99
SNAr Coupling Bromoacetyl intermediate, 3,4-DCA K₂CO₃, DMF, 60°C 70–75 96–98

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, α-chloroacetamide derivatives can react with pyrazolo[3,4-d]pyrimidinone scaffolds under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ . Optimization includes:

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Solvent : DMF enhances solubility of aromatic intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems. Yields up to 72% have been reported for analogous compounds under optimized conditions .

Q. What spectroscopic techniques are effective for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks. For example, NH protons in tautomeric forms may appear as broad singlets at δ 10–13 ppm .
  • X-ray crystallography : Resolves stereochemical ambiguities; bond lengths (e.g., C=O at ~1.22 Å) confirm tautomerism .
  • Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).

Q. How can purity be ensured, and what quality control methods are recommended?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity ≥95% is typical for research-grade material.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.